1-(2,4-二氟苯基)丙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

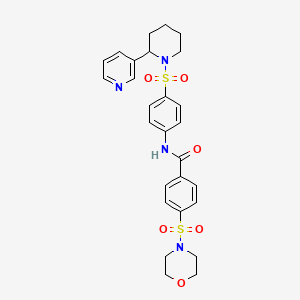

描述

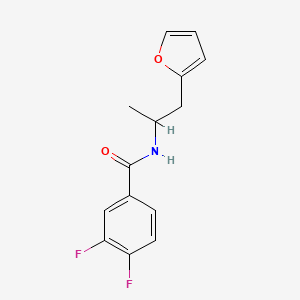

Molecular Structure Analysis

The molecular structure of 1-(2,4-Difluorophenyl)propan-1-ol consists of a propan-1-ol group attached to a 2,4-difluorophenyl group . The presence of the difluorophenyl group suggests that this compound may have interesting electronic properties due to the electronegativity of the fluorine atoms .Physical And Chemical Properties Analysis

1-(2,4-Difluorophenyl)propan-1-ol is a liquid at room temperature . It has a molecular weight of 172.17 . The InChI code for this compound is 1S/C9H10F2O/c1-2-9(12)7-4-3-6(10)5-8(7)11/h3-5,9,12H,2H2,1H3 .科学研究应用

合成抗真菌剂

1-(2,4-二氟苯基)丙醇及其衍生物在合成抗真菌剂方面得到了广泛研究。例如,使用1-(2,4-二氟苯基)丙醇合成了一系列类似于氟康唑的化合物,氟康唑是一种著名的抗真菌药物。这些化合物表现出良好的抗真菌活性,表明它们在开发新的抗真菌药物方面具有潜力(Heravi & Motamedi, 2004),(Tang et al., 2013)。

药物开发中的晶体表征

该化合物还被用于药物的晶体表征。例如,研究了含有1-(2,4-二氟苯基)丙醇结构的氟康唑的不同晶体形态。了解这些晶体形式对于药物的开发和储存至关重要(Caira, Alkhamis, & Obaidat, 2004)。

化学合成中的动力学分辨

1-(2,4-二氟苯基)丙醇衍生物被用于动力学分辨各种酯类化合物,展示了其在立体控制化学合成中的重要性。这一过程对于获得对映异构体纯度高的化合物至关重要,这在制药领域中经常需要(Shimizu, Sugiyama, & Fujisawa, 1996)。

光诱导反应研究

该化合物还在光诱导反应研究中得到了研究。了解这类化合物在光下的反应方式可以开辟聚合和材料科学中的新途径(Rosspeintner et al., 2009)。

在β-肾上腺素受体阻滞剂中的作用

此外,合成了1-(2,4-二氟苯基)丙醇衍生物,用于其在心脏选择性β-肾上腺素受体阻滞剂中的潜在用途。这项研究有助于心血管药物的开发(Rzeszotarski, Gibson, Eckelman, & Reba, 1979)。

安全和危害

作用机制

Target of Action

The primary target of 1-(2,4-Difluorophenyl)propan-1-ol is fungal CYP51 . CYP51, also known as 14α demethylase , plays a vital role in the formation of ergosterol , a compound that is crucial for the integrity of cell membranes .

Mode of Action

1-(2,4-Difluorophenyl)propan-1-ol acts as an azole metalloenzyme inhibitor . It binds to and inhibits CYP51, thereby preventing the formation of ergosterol . This action disrupts the integrity of the fungal cell membrane, making the compound active against most microorganisms associated with recurrent vulvovaginal candidiasis (RVVC) .

Biochemical Pathways

The inhibition of CYP51 disrupts the ergosterol biosynthesis pathway . Ergosterol is a key component of fungal cell membranes, and its absence leads to a loss of membrane integrity and function . This disruption affects the cell’s ability to control the influx and efflux of ions, leading to cell death .

Result of Action

The result of the action of 1-(2,4-Difluorophenyl)propan-1-ol is the disruption of the fungal cell membrane . This disruption leads to the loss of essential cellular functions, ultimately resulting in the death of the fungal cell .

属性

IUPAC Name |

1-(2,4-difluorophenyl)propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2O/c1-2-9(12)7-4-3-6(10)5-8(7)11/h3-5,9,12H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHJKITUOKIDLEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=C(C=C(C=C1)F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-4-methylbenzamide](/img/structure/B2391454.png)

![2-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2391462.png)

![3-{[(3,4-Dimethylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid](/img/structure/B2391464.png)

![N~4~-(3,4-dimethylphenyl)-N~6~-(4-fluorobenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2391466.png)

![N-benzyl-2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-ethylacetamide](/img/structure/B2391474.png)